1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-

CAS No.: 86817-85-8

Cat. No.: VC3893213

Molecular Formula: C17H23N

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86817-85-8 |

|---|---|

| Molecular Formula | C17H23N |

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | 1-benzyl-1-azaspiro[5.5]undec-10-ene |

| Standard InChI | InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2 |

| Standard InChI Key | VAAGQNWBLGYSFE-UHFFFAOYSA-N |

| SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 |

| Canonical SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

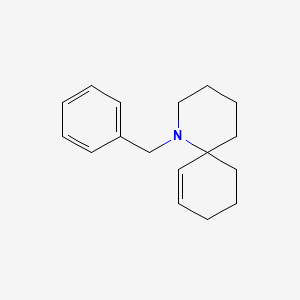

The compound’s IUPAC name, 1-benzyl-1-azaspiro[5.5]undec-10-ene, reflects its core structure: a nitrogen-containing spiro system bridging two five-membered rings, with a benzyl group attached to the nitrogen atom (Fig. 1) . Key structural features include:

Molecular Geometry

-

Molecular Formula: C₁₇H₂₃N

-

Spiro Junction: The nitrogen atom serves as the bridging atom between two cyclohexene rings, creating a rigid, three-dimensional geometry .

-

Benzyl Substituent: The phenylmethyl group enhances steric bulk and influences electronic properties, potentially modulating reactivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 86817-85-8 | |

| SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 | |

| InChI Key | VAAGQNWBLGYSFE-UHFFFAOYSA-N | |

| Density | Not reported | - |

| Melting/Boiling Points | Not characterized |

Synthetic Methodologies

Cyclocondensation Approaches

Early syntheses relied on cyclocondensation reactions. For example, treatment of 3-phenylamino-2-cyano-3-mercaptoacrylamide with 4-oxo-1-phenylcyclohexanecarbonitrile in ethanol catalyzed by p-TsOH yielded spiro-thiazine intermediates, which were further functionalized . These methods emphasize precision in reaction conditions to achieve optimal yields .

Ring-Closing Metathesis (RCM)

Modern strategies employ RCM to construct the spiro framework. Allylation of carbamate-protected amines followed by Grubbs catalyst-mediated cyclization has proven effective for generating the azaspiro core . This method offers scalability and functional group tolerance, critical for pharmaceutical applications .

Table 2: Representative Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | p-TsOH, ethanol, reflux | Moderate | |

| RCM | Grubbs catalyst, CH₂Cl₂, rt | High |

Reactivity and Functionalization

The compound’s unsaturated spiro system permits diverse derivatization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume